Cas no 18428-63-2 (Acefylline Piperazine)

Acefylline Piperazine structure
Acefylline Piperazine structure
Product Name:Acefylline Piperazine
Numero CAS:18428-63-2
MF:C100H150N46O32
MW:2508.55001497269
CID:139396
Update Time:2024-01-25

Acefylline Piperazine Proprietà chimiche e fisiche

Nomi e identificatori

    • Acefylline Piperazine
    • Acetylline Piperazine
    • Acefylline Piperazine Acetylline Piperazine
    • Inchi: 1S/8C9H10N4O4.7C4H10N2/c8*1-11-7-6(8(16)12(2)9(11)17)13(4-10-7)3-5(14)15;7*1-2-6-4-3-5-1/h8*4H,3H2,1-2H3,(H,14,15);7*5-6H,1-4H2
    • Chiave InChI: IUKJNIOSXCPLLP-UHFFFAOYSA-N
    • Sorrisi: O=C1C2=C(N=C([H])N2C([H])([H])C(=O)O[H])N(C([H])([H])[H])C(N1C([H])([H])[H])=O.O=C1C2=C(N=C([H])N2C([H])([H])C(=O)O[H])N(C([H])([H])[H])C(N1C([H])([H])[H])=O.O=C1C2=C(N=C([H])N2C([H])([H])C(=O)O[H])N(C([H])([H])[H])C(N1C([H])([H])[H])=O.O=C1C2=C(N=C([H])N2C([H])([H])C(=O)O[H])N(C([H])([H])[H])C(N1C([H])([H])[H])=O.O=C1C2=C(N=C([H])N2C([H])([H])C(=O)O[H])N(C([H])([H])[H])C(N1C([H])([H])[H])=O.O=C1C2=C(N=C([H])N2C([H])([H])C(=O)O[H])N(C([H])([H])[H])C(N1C([H])([H])[H])=O.O=C1C2=C(N=C([H])N2C([H])([H])C(=O)O[H])N(C([H])([H])[H])C(N1C([H])([H])[H])=O.O=C1C2=C(N=C([H])N2C([H])([H])C(=O)O[H])N(C([H])([H])[H])C(N1C([H])([H])[H])=O.N1([H])C([H])([H])C([H])([H])N([H])C([H])([H])C1([H])[H].N1([H])C([H])([H])C([H])([H])N([H])C([H])([H])C1([H])[H].N1([H])C([H])([H])C([H])([H])N([H])C([H])([H])C1([H])[H].N1([H])C([H])([H])C([H])([H])N([H])C([H])([H])C1([H])[H].N1([H])C([H])([H])C([H])([H])N([H])C([H])([H])C1([H])[H].N1([H])C([H])([H])C([H])([H])N([H])C([H])([H])C1([H])[H].N1([H])C([H])([H])C([H])([H])N([H])C([H])([H])C1([H])[H]

Proprietà calcolate

  • Massa esatta: 562.2251
  • Conta atomi isotopi: 0
  • Conta donatori di obbligazioni idrogeno: 4
  • Conta accettatore di obbligazioni idrogeno: 12
  • Conta atomi pesanti: 40
  • Conta legami ruotabili: 4
  • Complessità: 412
  • Conteggio di unità legate in modo Covalent: 3
  • Conto di stereocentri atomici definito: 0
  • Conta stereocentri atomici non definiti: 0
  • Conto stereocentrico definito delle obbligazioni: 0
  • Conto stereocenter di bond non definito: 0
  • Carica superficiale: 0
  • Conta Tautomer: niente
  • XLogP3: niente

Proprietà sperimentali

  • PSA: 215.54
Fornitori consigliati
Shanghai Jinhuan Chemical CO., LTD.
Membro d'oro
Audited Supplier Fornitore verificato
CN Fornitore
Grosso
Shanghai Jinhuan Chemical CO., LTD.
ASIACHEM I&E (JIANGSU) CO., LTD
Membro d'oro
Audited Supplier Fornitore verificato
CN Fornitore
Grosso
ASIACHEM I&E (JIANGSU) CO., LTD
Zouping Mingyuan Import and Export Trading Co., Ltd
Membro d'oro
Audited Supplier Fornitore verificato
CN Fornitore
Reagenti
Zouping Mingyuan Import and Export Trading Co., Ltd
Shanghai Hongxiang Biomedical Technology Co., Ltd.
Membro d'oro
Audited Supplier Fornitore verificato
CN Fornitore
Grosso
Shanghai Hongxiang Biomedical Technology Co., Ltd.
SHOCHEM(SHANGHAI) CO.,lTD
Membro d'oro
Audited Supplier Fornitore verificato
CN Fornitore
Grosso
SHOCHEM(SHANGHAI) CO.,lTD